2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid
Description
This compound features a propanoic acid backbone substituted with a sulfanyl group linked to a 5-cyano-2,3'-bipyridine moiety. The sulfanyl (thioether) group may facilitate redox interactions or serve as a site for further functionalization.
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9(14(18)19)20-13-10(7-15)4-5-12(17-13)11-3-2-6-16-8-11/h2-6,8-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVRSNZLYOFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC(=N1)C2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid typically involves several steps, including cross-coupling reactions and heterocyclization of pyridine-containing substrates. One common method is the Negishi coupling, where 2-bromopyridine is treated with a Grignard reagent, followed by transmetalation to a zinc derivative, which then enters a cross-coupling reaction . Another method involves the reductive coupling of halopyridine in the presence of a nickel salt and metallic zinc .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bipyridine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and applications of analogous compounds:
Key Research Findings
Electronic and Steric Effects: The cyano group in the target compound likely increases acidity (pKa reduction) compared to alkyl-substituted analogs like PABTC, which lacks electron-withdrawing groups on its aromatic system . The bipyridine moiety may enable π-π stacking or metal coordination, distinguishing it from compounds with single aromatic rings (e.g., phenylbutanoic acid derivatives in ).
Applications in Polymer Science :
- PABTC () demonstrates efficacy in acid-triggered RAFT polymerization due to its carbothioyl group, which stabilizes radical intermediates. The target compound’s bipyridine system may lack this reactivity but could serve as a ligand in metal-mediated polymerizations .
Medicinal Chemistry Potential: Compounds with methoxyethoxy or ester groups () are often designed as prodrugs or to improve membrane permeability. In contrast, the target compound’s rigid bipyridine structure may optimize binding to hydrophobic enzyme pockets . The carboxymethyl sulfanyl group in ’s lead compound enhances hydrogen-bonding capacity, a feature absent in the cyano-bipyridine analog .
Synthetic and Analytical Insights :
- NMR and crystallography data () confirm the stability of sulfanyl-containing compounds in solution and solid states. The target compound’s bipyridine system may complicate crystallization due to conformational flexibility .
Biological Activity
2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of a bipyridine core and a sulfanyl group suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be described as having the following structural formula:
This structure includes:
- Bipyridine core : Contributes to electron delocalization and potential interactions with metal ions.
- Cyano group : Enhances lipophilicity and may play a role in biological activity.
- Sulfanyl group : Known to participate in redox reactions and can influence the compound's reactivity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The bipyridine moiety is often associated with enhanced activity against various bacterial strains. For instance, related bipyridine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Bipyridine Derivative A | 15.6 | S. aureus |
| Bipyridine Derivative B | 31.2 | E. faecalis |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The bipyridine core may facilitate binding to essential enzymes or proteins involved in microbial metabolism.
- The sulfanyl group could participate in redox reactions, potentially disrupting cellular processes in target organisms.
Case Studies
- Inhibition of Biofilm Formation : A study examined the effect of similar compounds on biofilm formation in Pseudomonas aeruginosa. Results indicated that these compounds could significantly reduce biofilm mass, suggesting potential applications in treating chronic infections .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related bipyridine compounds on human cell lines. While some derivatives exhibited low cytotoxicity, others showed significant cell death at higher concentrations .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of bipyridine-based compounds, including this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the cyano or sulfanyl groups can enhance or diminish biological activity.
- Potential Therapeutic Applications : Given its structural characteristics, this compound may serve as a lead for developing new antimicrobial agents or therapeutic agents targeting specific pathways in microbial metabolism.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Preparation of the bipyridine core via Suzuki-Miyaura coupling between pyridyl boronic acids and halopyridines, ensuring regioselective cyanide substitution at the 5-position .
- Step 2: Thiolation at the 6-position using reagents like Lawesson’s reagent or thiourea under controlled pH (7–8) to avoid over-sulfuration.
- Step 3: Propanoic acid side-chain introduction via nucleophilic substitution or thiol-ene "click" chemistry. Protection of the carboxylic acid group (e.g., tert-butyl ester) during synthesis prevents undesired side reactions .
- Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via H NMR (DMSO-d6, δ 8.5–9.0 ppm for bipyridine protons) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Complementary Techniques: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the sulfanyl linkage and bipyridine geometry .
- Reference Standards: Compare data with IUPAC-predicted C NMR shifts (e.g., carbonyl carbons at ~170 ppm) and NIST Chemistry WebBook entries for related bipyridines .
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- Spectroscopy:
- NMR: H NMR in DMSO-d6 to identify aromatic protons (δ 7.5–9.0 ppm) and the sulfanyl-propanoic acid chain (δ 2.5–3.5 ppm) .
- IR: Confirm cyano (C≡N stretch at ~2230 cm) and carboxylic acid (O-H stretch at 2500–3000 cm) groups .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–10, 37°C) with HPLC monitoring. The carboxylic acid group may degrade at pH >8, requiring formulation in neutral buffers (e.g., PBS) .
- Light/Temperature Sensitivity: Store lyophilized samples at -20°C in amber vials. Assess photodegradation under UV/vis light (λ = 254 nm) for 24 hours .
- Chelation: Add EDTA (1 mM) to prevent metal-catalyzed oxidation of the sulfanyl group .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced: How can structure-activity relationship (SAR) studies guide modification of the bipyridine moiety?
Methodological Answer:
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Modify the cyano group to electron-withdrawing substituents (e.g., -NO) to enhance binding affinity .
- Synthetic Probes: Prepare analogs with fluorinated bipyridines (e.g., 5-fluoro substitution) for F NMR tracking in cellular uptake studies .
- Bioassays: Test against cancer cell lines (e.g., HeLa) using MTT assays. Compare IC values to correlate electronic effects (Hammett σ constants) with cytotoxicity .
Advanced: How to address conflicting bioactivity data across different research groups?
Methodological Answer:
- Standardized Protocols: Adopt USP guidelines for assay validation (e.g., <1225> for HPLC methods) to ensure reproducibility .
- Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and validate cell line authenticity via STR profiling .
- Meta-Analysis: Use tools like RevMan to statistically reconcile data outliers, accounting for variables like serum concentration in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
